
6-Chloro-2-methylquinoxaline
Übersicht
Beschreibung
6-Chloro-2-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 and is a light-red to brown solid .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-methylquinoxaline is 1S/C9H7ClN2/c1-6-5-11-9-4-7 (10)2-3-8 (9)12-6/h2-5H,1H3 . The compound’s exact mass is 178.029776 g/mol .Physical And Chemical Properties Analysis
6-Chloro-2-methylquinoxaline is a light-red to brown solid . It has a molecular weight of 178.62 and its molecular formula is C9H7ClN2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-Chloro-2-methylquinoxaline and its derivatives have been extensively studied for their antimicrobial properties. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage, leading to new compounds with optimized antimicrobial activity. These compounds were tested for their effectiveness against various microbial strains, showing promising results (Singh et al., 2010).
Corrosion Inhibition
The compound has been investigated for its corrosion inhibition properties. Forsal et al. (2010) synthesized 6-methylquinoxalin-2(1H)-one and found that it exhibits good inhibitory properties for steel corrosion in acidic mediums, demonstrating around 97% efficiency at certain concentrations (Forsal et al., 2010).
Anti-Inflammatory Activity
Research by Singh et al. (2010) on thioether derivatives of 2-Chloro-3-methylquinoxaline revealed significant anti-inflammatory activities. These derivatives were synthesized and tested in vivo, showing promising results in reducing inflammation (Singh et al., 2010).
Anti-Tubercular Agents
Srinivasarao et al. (2020) synthesized a series of quinoxaline-1,4-di-N-oxide derivatives, which included 6-chloro-2-methylquinoxaline, and evaluated them for their anti-tubercular activity. Some of these compounds exhibited significant activity against Mycobacterium tuberculosis strains, making them potential candidates for tuberculosis treatment (Srinivasarao et al., 2020).
Optical and Structural Properties
El-Ghamaz et al. (2020) conducted a study on the structural and optical properties of quinoxaline 1,4-dioxide derivatives, including 6-Chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline. They characterized the structures of thin films made from these compounds, offering insights into their potential applications in material science (El-Ghamaz et al., 2020).
Anticancer Activity
Li Zhula (2015) conducted a study on the anti-tumor activity of 6-chloro/methyl-2/3-arylquinoxaline derivatives. The study found that these compounds exhibited inhibitory effects on certain cancer cell lines, suggesting their potential as anticancer agents (Li Zhula, 2015).
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been reported to exhibit diverse therapeutic uses, including antimicrobial, antiviral, and anticancer activities . The mode of action typically involves interaction with the target, leading to changes at the molecular level that result in the desired therapeutic effect .
Biochemical Pathways
Quinoxaline derivatives have been reported to impact various biochemical pathways, depending on their specific targets .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Eigenschaften
IUPAC Name |
6-chloro-2-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACXKBXNSFQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302574 | |
| Record name | 6-Chloro-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylquinoxaline | |
CAS RN |
1932-67-8 | |
| Record name | NSC151935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



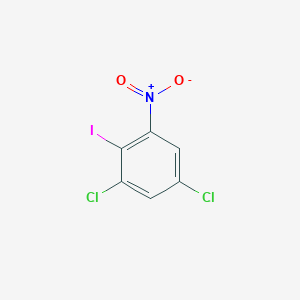
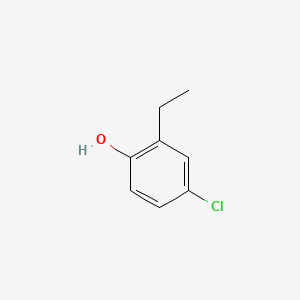
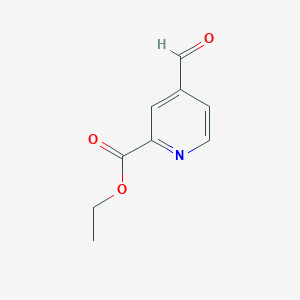


![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)
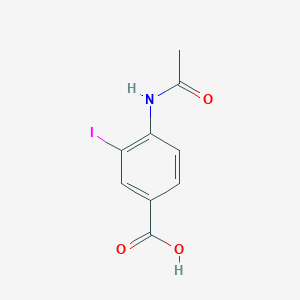

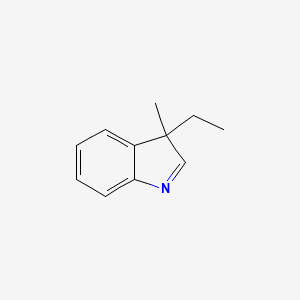
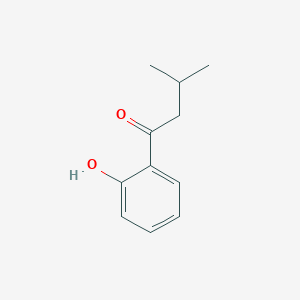


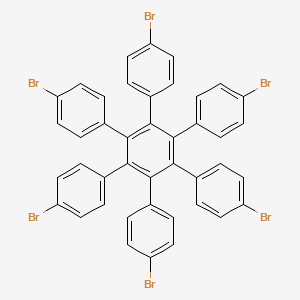
![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)